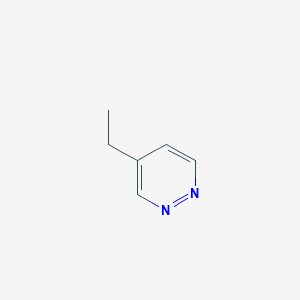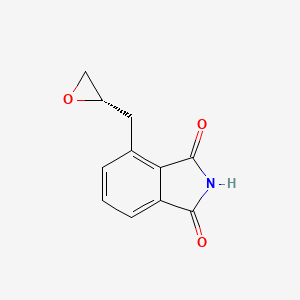
N-(3-phenylpropyl)formamide
Descripción general
Descripción
N-(3-phenylpropyl)formamide is an organic compound with the molecular formula C10H13NO It consists of a phenyl group attached to a propyl chain, which is further connected to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(3-phenylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid group.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)formamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
3-Phenylpropylamine: Similar structure but lacks the formamide group.
3-Phenylpropanoic acid: Contains a carboxylic acid group instead of a formamide group.
N-Phenylformamide: Contains a phenyl group directly attached to the formamide group.
Uniqueness: N-(3-phenylpropyl)formamide is unique due to the presence of both a phenyl group and a formamide group connected via a propyl chain. This structure allows it to participate in a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
89332-53-6 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-(3-phenylpropyl)formamide |
InChI |
InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12) |
Clave InChI |
DTMJCJINCCWTTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)






![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)


